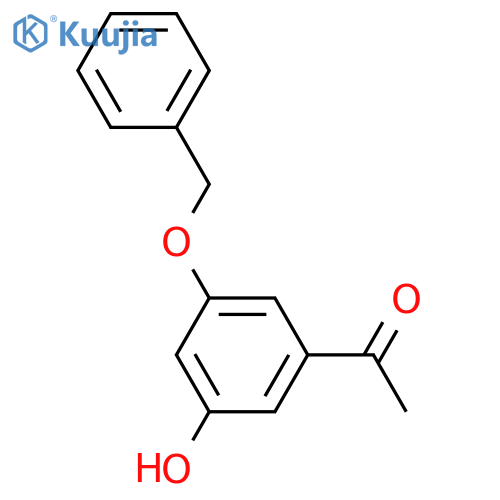

Cas no 81732-54-9 (3-Benzyloxy-5-hydroxyacetophenon)

81732-54-9 structure

商品名:3-Benzyloxy-5-hydroxyacetophenon

CAS番号:81732-54-9

MF:C15H14O3

メガワット:242.269864559174

CID:3040008

3-Benzyloxy-5-hydroxyacetophenon 化学的及び物理的性質

名前と識別子

-

- 3-Benzyloxy-5-hydroxyacetophenon

- 3-benzyloxy-5-hydroxy-acetophenone;

- 1-[3-Hydroxy-5-(phenylmethoxy)phenyl]ethanone (ACI)

- 1-[3-(Benzyloxy)-5-hydroxyphenyl]ethan-1-one

- 1-[3-(Benzyloxy)-5-hydroxyphenyl]ethanone

- 3-Benzyloxy-5-hydroxyacetophenone

-

- インチ: 1S/C15H14O3/c1-11(16)13-7-14(17)9-15(8-13)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3

- InChIKey: QFNYESIGGWFJBI-UHFFFAOYSA-N

- ほほえんだ: O=C(C)C1C=C(OCC2C=CC=CC=2)C=C(O)C=1

計算された属性

- せいみつぶんしりょう: 242.09400

じっけんとくせい

- PSA: 46.53000

- LogP: 3.17380

3-Benzyloxy-5-hydroxyacetophenon 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014002479-1g |

3'-Benzyloxy-5'-hydroxyacetophenone |

81732-54-9 | 97% | 1g |

$1579.40 | 2023-09-01 |

3-Benzyloxy-5-hydroxyacetophenon 関連文献

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

81732-54-9 (3-Benzyloxy-5-hydroxyacetophenon) 関連製品

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬